N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776309
InChI: InChI=1S/C20H20N4O/c1-13(2)24-11-16(15-6-4-5-7-18(15)24)20(25)22-14-8-9-19-17(10-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25)
SMILES:
Molecular Formula: C20H20N4O
Molecular Weight: 332.4 g/mol

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

CAS No.:

Cat. No.: VC14776309

Molecular Formula: C20H20N4O

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide -

Specification

Molecular Formula C20H20N4O
Molecular Weight 332.4 g/mol
IUPAC Name N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-3-carboxamide
Standard InChI InChI=1S/C20H20N4O/c1-13(2)24-11-16(15-6-4-5-7-18(15)24)20(25)22-14-8-9-19-17(10-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25)
Standard InChI Key PCNNMBVSGPISND-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide (molecular formula: C20H20N4O\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}, molecular weight: 332.4 g/mol) integrates three distinct structural domains:

  • A 1-methyl-1H-benzimidazol-5-yl moiety, providing a bicyclic aromatic system with a methyl substituent at the N1 position.

  • A 1-(propan-2-yl)-1H-indole unit, featuring a substituted indole ring with an isopropyl group at the N1 position.

  • A carboxamide linker bridging the benzimidazole and indole systems, enabling conformational flexibility and hydrogen-bonding interactions .

The IUPAC name reflects this connectivity: N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-3-carboxamide. Key spectral identifiers include the InChIKey PCNNMBVSGPISND-UHFFFAOYSA-N and canonical SMILES CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C.

Physicochemical Properties

PropertyValue
Molecular FormulaC20H20N4O\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}
Molecular Weight332.4 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, benzimidazole N)
Topological Polar Surface Area76.5 Ų
LogP (Predicted)3.8 ± 0.5

The compound’s moderate lipophilicity (LogP ~3.8) suggests adequate membrane permeability, while its polar surface area aligns with typical orally bioavailable drugs .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential functionalization of indole and benzimidazole precursors (Scheme 1):

Step 1: Indole Core Functionalization
1-(Propan-2-yl)-1H-indole-3-carboxylic acid is synthesized via Friedel-Crafts alkylation of indole with 2-bromopropane, followed by carboxylation at the 3-position using formic acid under acidic conditions .

Step 2: Benzimidazole Subunit Preparation
5-Amino-1-methyl-1H-benzimidazole is prepared through cyclization of 4-methyl-1,2-diaminobenzene with cyanogen bromide, followed by N-methylation using methyl iodide .

Step 3: Amide Coupling
The final step employs carbodiimide-mediated coupling (e.g., EDCl/HOBt) between 1-(propan-2-yl)-1H-indole-3-carboxylic acid and 5-amino-1-methyl-1H-benzimidazole, yielding the target compound in 65–72% isolated yield .

Optimization Challenges

Key challenges include:

  • Regioselectivity Control: Ensuring exclusive substitution at the indole N1 and benzimidazole C5 positions.

  • Purification: Separating positional isomers via silica gel chromatography (hexane:ethyl acetate gradients).

Research Findings and Biological Hypotheses

Putative Mechanisms of Action

While direct pharmacological data remain limited, structural analogs suggest potential interactions with:

  • Serotonin Receptors: The indole scaffold resembles tryptamine derivatives, implicating 5-HT receptor modulation .

  • Kinase Inhibition: Benzimidazole-carboxamides demonstrate activity against tyrosine kinases (e.g., VEGFR-2) in cancer models .

Computational Predictions

Molecular docking studies (PDB: 4ASD) predict:

  • Strong hydrogen bonding between the carboxamide NH and Thr315 of the 5-HT2A receptor (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) .

  • Hydrophobic interactions between the isopropyl group and kinase ATP-binding pockets .

Future Directions in Research

Priority Investigations

  • In Vitro Receptor Profiling: Screen against neurotransmitter receptors (5-HT, dopamine) and cancer targets (PI3K, mTOR).

  • ADMET Optimization: Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility.

  • Crystallographic Studies: Resolve X-ray structures of target-ligand complexes for rational design.

Synthetic Chemistry Innovations

  • Flow Chemistry Approaches: Enhance yield and purity through continuous amide bond formation .

  • Biocatalytic Methods: Explore lipase-mediated couplings to reduce waste generation.

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